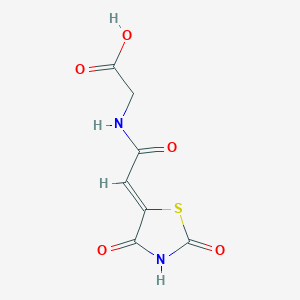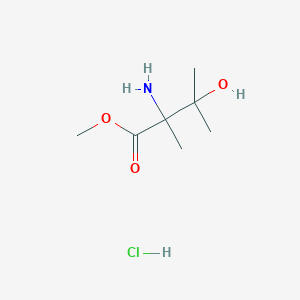
(Z)-2-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(2-(2,4-dioxothiazolidin-5-ylidene)acetamido)acetic acid, commonly known as Cysteine Protease Inhibitor, is a compound that has been extensively studied for its potential applications in scientific research. It is a potent inhibitor of cysteine proteases, which are enzymes that play important roles in various biological processes, including protein degradation, antigen processing, and apoptosis.
Scientific Research Applications
Environmental and Toxicological Studies
Analysis of Global Trends and Gaps for Studies About 2,4-D Herbicide Toxicity
This literature review summarizes the research on the toxicology and mutagenicity of 2,4-dichlorophenoxyacetic acid (2,4-D), focusing on its environmental impact and occupational risks. The study highlights the need for future research to focus on molecular biology, gene expression, and the assessment of exposure in human or other vertebrate bioindicators, including degradation studies of pesticides like 2,4-D (Zuanazzi, Ghisi, & Oliveira, 2020).
Neuropharmacological Applications
YM872 A Selective, Potent, and Highly Water-Soluble AMPA Receptor Antagonist
This review focuses on YM872, [2,3-dioxo-7-(1H-imidazol-1-yl)-6-nitro-1,2,3,4-tetrahydroquinoxalin-1-yl]-acetic acid monohydrate, a competitive AMPA receptor antagonist with potential neuroprotective properties currently undergoing clinical trials in the United States. Its efficacy in reducing infarct volume and improving neurological deficits in models of cerebral ischemia suggests its therapeutic potential in acute stroke treatment (Takahashi et al., 2006).
Antimicrobial and Antifungal Agents
Sulfonamides A Patent Review (2008 – 2012)
This review presents the scientific and patent literature on sulfonamides, highlighting their importance as antimicrobial and antifungal agents. It discusses the novel drugs and patents related to sulfonamides, indicating their significant antitumor activity and potential as selective antiglaucoma drugs and diagnostic tools (Carta, Scozzafava, & Supuran, 2012).
Psychiatric Disorder Treatment
N-acetylcysteine in Psychiatry
This review outlines the use of N-acetylcysteine (NAC) in treating psychiatric disorders, highlighting its emergence as a useful agent beyond its role as a precursor to the antioxidant glutathione. NAC modulates glutamatergic, neurotropic, and inflammatory pathways, showing promising results in addiction, compulsive disorders, schizophrenia, and bipolar disorder (Dean, Giorlando, & Berk, 2011).
Water Treatment and Environmental Protection
Environmental Protection by the Adsorptive Elimination of Acetaminophen from Water
This comprehensive review focuses on the recent progress in adsorbing acetaminophen from water, highlighting the efficiency of various adsorbents and the mechanisms involved. It underscores the importance of developing cost-effective and efficient adsorbents for removing pharmaceutical pollutants from water sources (Igwegbe et al., 2021).
properties
IUPAC Name |
2-[[(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O5S/c10-4(8-2-5(11)12)1-3-6(13)9-7(14)15-3/h1H,2H2,(H,8,10)(H,11,12)(H,9,13,14)/b3-1- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQKUICMNNQEAK-IWQZZHSRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NC(=O)C=C1C(=O)NC(=O)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C(=O)O)NC(=O)/C=C\1/C(=O)NC(=O)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2557062.png)

![2-[[1-(3,4-Dimethylbenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2557064.png)

![3-(1-(2-(thiophen-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2557069.png)






![1-(5-Methyl-1,3-thiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea](/img/structure/B2557079.png)
